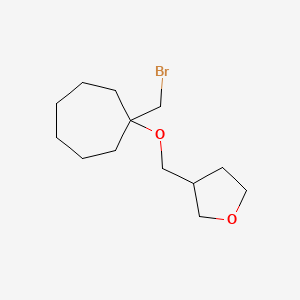
1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by its unique chemical structure This compound belongs to the class of diazinane derivatives, which are known for their diverse biological and chemical properties
Métodos De Preparación
The synthesis of 1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 5-bromo-2-hydroxybenzaldehyde and prop-2-en-1-ol.
Formation of Intermediate: The first step involves the reaction of 5-bromo-2-hydroxybenzaldehyde with prop-2-en-1-ol under acidic conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with a diazinane derivative under controlled conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure 1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The prop-2-en-1-yloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and prop-2-en-1-yloxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
1-[5-fluoro-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with a fluorine atom instead of bromine.
1-[5-iodo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with an iodine atom instead of bromine.
Propiedades
Fórmula molecular |
C13H13BrN2O3 |
|---|---|
Peso molecular |
325.16 g/mol |
Nombre IUPAC |
1-(5-bromo-2-prop-2-enoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O3/c1-2-7-19-11-4-3-9(14)8-10(11)16-6-5-12(17)15-13(16)18/h2-4,8H,1,5-7H2,(H,15,17,18) |
Clave InChI |
RKKXQFBMZPTJIW-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)
![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
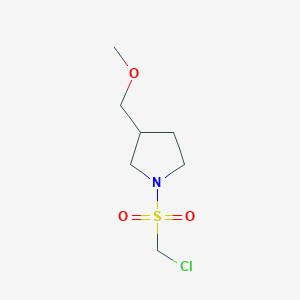
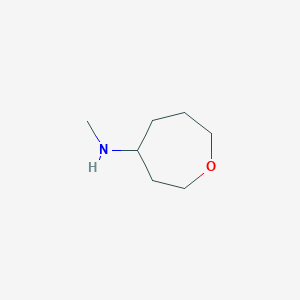
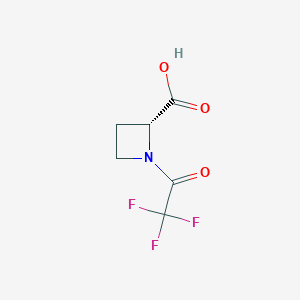
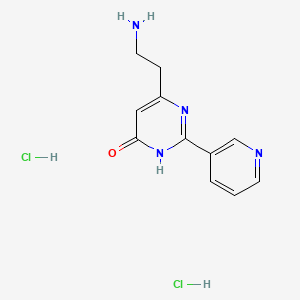

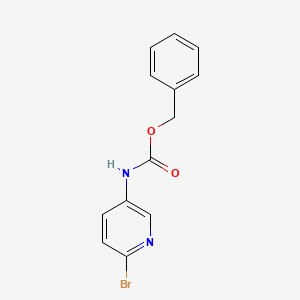
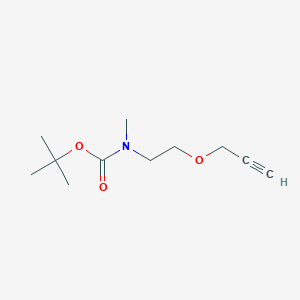
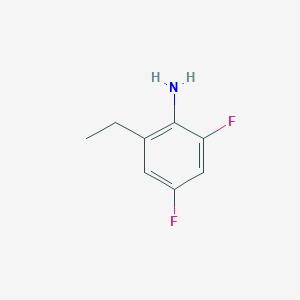
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
